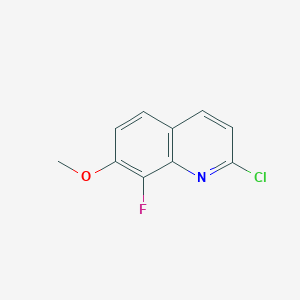

2-Chloro-8-fluoro-7-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoro-7-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c1-14-7-4-2-6-3-5-8(11)13-10(6)9(7)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPRGNBJAAQSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2110848-26-3 | |

| Record name | 2-chloro-8-fluoro-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactivity and Transformation Pathways of Substituted Quinoline Systems

Detailed Reaction Mechanism Elucidation for Quinoline (B57606) Annulation Reactions

The synthesis of the quinoline scaffold, a fundamental heterocyclic motif, is achieved through various annulation reactions, each proceeding via a distinct mechanistic pathway. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses illustrate the core principles of forming the fused pyridine (B92270) ring onto a benzene (B151609) ring.

The Skraup synthesis is a cornerstone reaction that typically involves heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pk The mechanism initiates with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.org This is followed by a conjugate (1,4-addition) of the aniline to acrolein. uop.edu.pk The resulting intermediate then undergoes acid-catalyzed cyclization, a key step involving an electrophilic attack on the electron-rich aromatic ring of the aniline moiety. Subsequent dehydration and oxidation of the resulting 1,2-dihydroquinoline (B8789712) intermediate yield the final aromatic quinoline product. uop.edu.pk The reaction is often vigorous, and moderators are sometimes added to control its exothermic nature. uop.edu.pk

The Doebner-von Miller reaction is a more versatile variation, utilizing α,β-unsaturated aldehydes or ketones, which can be formed in situ from the acid-catalyzed condensation of aldehydes and/or ketones. iipseries.org Similar to the Skraup reaction, the mechanism involves the conjugate addition of an aniline to the unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.

The Friedländer synthesis offers a more convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., acetaldehyde). uop.edu.pkresearchgate.net This reaction is typically base- or acid-catalyzed. The mechanism involves an initial aldol-type condensation to form a β-amino-α,β-unsaturated carbonyl intermediate (a Schiff base), which then undergoes intramolecular cyclization via nucleophilic attack of the aromatic ring onto the carbonyl group, followed by dehydration to furnish the quinoline ring system. researchgate.net

More contemporary methods often employ transition-metal catalysis to achieve quinoline synthesis under milder conditions. mdpi.comorganic-chemistry.org These reactions can proceed through pathways like C-H bond activation, where a metal catalyst facilitates the coupling of anilines with various partners, such as alkynes or alcohols, leading to the quinoline core through a series of organometallic intermediates. mdpi.comrsc.org

| Reaction Name | Key Reactants | Typical Conditions | Core Mechanistic Steps |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Dehydration, Conjugate Addition, Cyclization, Dehydration, Oxidation |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst, Heat | Conjugate Addition, Cyclization, Dehydration, Oxidation |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Acid or Base catalyst | Aldol Condensation, Schiff Base Formation, Cyclization, Dehydration |

| Catalytic C-H Activation | Aniline derivative, Alkyne/Alcohol | Transition Metal Catalyst (e.g., Rh, Ru, Pd) | C-H Activation, Insertion, Reductive Elimination, Annulation |

Role of Substituents (e.g., Chlorine, Fluorine, Methoxy) on Reaction Selectivity and Reactivity

Methoxy (B1213986) Group (-OCH₃): As a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect), a methoxy group significantly activates the aromatic ring. In the context of 2-Chloro-8-fluoro-7-methoxyquinoline synthesis, the methoxy group at the 7-position (para to the cyclization site C-8a and ortho to the amino group in the precursor) enhances the nucleophilicity of the benzene ring, facilitating the crucial intramolecular electrophilic cyclization step. nih.gov This activation generally leads to higher reaction rates and yields under milder conditions compared to unsubstituted anilines. The electron-donating nature of the methoxy group stabilizes the positively charged intermediate (arenium ion) formed during the electrophilic attack. nih.gov

Chlorine (-Cl) and Fluorine (-F) Atoms: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+R). eurochlor.org

Fluorine: Despite being the most electronegative element, its -I effect is strong. However, its +R effect is also more significant than other halogens due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. In the precursor to this compound, the fluorine at the 8-position would deactivate this position for electrophilic attack. This deactivation can be beneficial in directing the cyclization to the desired position if other sites are more deactivated or sterically hindered. The relative mobility of halogens in nucleophilic aromatic substitution on the final quinoline ring is often F > Cl, which is a key consideration in post-synthesis functionalization. rsc.org

Chlorine: The chlorine atom at the 2-position of the final quinoline product is typically introduced via the cyclization partner or through post-synthesis modification. In nucleophilic heteroaromatic substitution reactions, the chlorine at the C-2 or C-4 position of the quinoline ring is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. rsc.orgmdpi.com

| Substituent | Position on Quinoline | Electronic Effect | Impact on Reactivity and Selectivity |

| Methoxy (-OCH₃) | 7 | Strong Electron-Donating (+R > -I) | Activates the benzene ring, increases the rate of electrophilic cyclization, stabilizes the transition state. |

| Fluorine (-F) | 8 | Strong Electron-Withdrawing (-I > +R) | Deactivates the benzene ring for electrophilic attack. Can act as a directing group. Good leaving group in nucleophilic substitution. |

| Chlorine (-Cl) | 2 | Strong Electron-Withdrawing (-I > +R) | Makes the C-2 position highly electrophilic and susceptible to nucleophilic attack/displacement. |

Intermediates and Transition States in Quinoline Synthesis and Functionalization

The formation and functionalization of quinoline systems proceed through a series of well-defined intermediates and associated transition states. In classic acid-catalyzed annulations like the Skraup reaction, the initial key intermediate is the product of the conjugate addition of aniline to an α,β-unsaturated carbonyl, such as acrolein. uop.edu.pk This is followed by the formation of a protonated carbonyl intermediate which facilitates the subsequent intramolecular electrophilic aromatic substitution.

The cyclization step proceeds through a high-energy transition state leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this transition state and the intermediate is heavily influenced by the substituents on the aromatic ring. Electron-donating groups like methoxy stabilize this positively charged species, lowering the activation energy of the cyclization step. nih.gov

Following cyclization, a 1,2-dihydroquinoline is formed after deprotonation. uop.edu.pk This non-aromatic heterocyclic intermediate is a crucial species that must be oxidized to yield the final, stable quinoline ring. In many classical syntheses, an external oxidizing agent (e.g., nitrobenzene) or atmospheric oxygen is required for this final aromatization step.

In transition-metal-catalyzed syntheses, the intermediates are organometallic in nature. For instance, a C-H activation mechanism might involve the formation of a cyclometalated intermediate where the metal (e.g., Co, Rh) has inserted into a C-H bond of the aniline ring. rsc.org Subsequent coordination and insertion of a coupling partner (like an alkyne) leads to a larger metallacycle, which then undergoes reductive elimination to form the quinoline product and regenerate the catalyst. rsc.org

Functionalization of the quinoline ring, particularly at the C-2 position, often involves activating the ring nitrogen, for example, by forming a quinoline-N-oxide . This enhances the electrophilicity of the C-2 and C-4 positions. Reaction with reagents like phosphorus oxychloride or tosyl chloride generates a reactive intermediate that is readily attacked by nucleophiles, leading to C-2 substituted products. rsc.orgmdpi.com

Radical vs. Ionic Pathways in Photoredox-Catalyzed Quinoline Transformations

While traditional quinoline syntheses are dominated by ionic pathways involving electrophiles and nucleophiles, modern photoredox catalysis has opened up powerful radical-based transformations. researchgate.net These methods utilize visible light and a photocatalyst (often based on iridium or ruthenium, but also earth-abundant metals like iron) to facilitate single-electron transfer (SET) processes under mild conditions. mdpi.comresearchgate.net

In a typical photoredox cycle for quinoline functionalization, the photocatalyst absorbs light and is promoted to an excited state. mdpi.com This excited state can then act as a potent single-electron oxidant or reductant.

Radical Pathway: To functionalize a quinoline, the excited photocatalyst can oxidize a suitable radical precursor (e.g., a carboxylic acid) via SET, leading to decarboxylation and the formation of an alkyl radical. mdpi.com This radical can then add to the protonated quinoline ring (which is more electron-deficient) in a Minisci-type reaction. nih.gov This addition generates a nitrogen-centered radical cation intermediate. mdpi.com A subsequent oxidation step, often by the reduced form of the photocatalyst or another oxidant, leads to the final functionalized product after deprotonation, completing the catalytic cycle. mdpi.comnih.gov This pathway is fundamentally different from ionic mechanisms as it involves neutral radical species as the key reactive intermediates.

Ionic Pathway: In contrast, traditional methods like the Friedel-Crafts reaction or electrophilic aromatic substitution rely on the generation of strong electrophiles (e.g., carbocations, acylium ions) in the presence of strong acids or Lewis acids. The quinoline ring, particularly the benzene moiety, then acts as a nucleophile. Conversely, nucleophilic aromatic substitution involves the attack of a strong nucleophile (e.g., an alkoxide or amine) on an electron-deficient position of the quinoline ring (like C-2 or C-4), proceeding through a charged Meisenheimer-like intermediate.

The key distinction lies in the initial bond-forming event: homolytic bond cleavage/formation in radical pathways versus heterolytic processes in ionic pathways. Photoredox catalysis allows for transformations under neutral or mildly acidic/basic conditions at room temperature, offering a complementary approach to classical methods that often require harsh conditions. researchgate.netnih.gov

Computational and Theoretical Studies on 2 Chloro 8 Fluoro 7 Methoxyquinoline and Its Derivatives

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometry and analyze structural parameters like bond lengths and angles rjptonline.org. These foundational calculations are the basis for understanding the molecule's electronic properties and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability sci-hub.se. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides significant insights.

Chemical Reactivity : A smaller energy gap suggests that a molecule can be more easily polarized and is generally more reactive, as less energy is required for electronic excitation sci-hub.se.

Stability : Conversely, a large HOMO-LUMO energy gap implies higher stability and lower chemical reactivity sci-hub.se.

For various quinoline derivatives, DFT studies are routinely used to calculate the energies of these orbitals and their corresponding energy gaps, which helps in predicting their behavior in chemical reactions and biological systems.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for a Quinoline Derivative (Illustrative) (Note: This data is illustrative for a generic quinoline derivative and not specific to 2-Chloro-8-fluoro-7-methoxyquinoline)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

View Data Table

[ {"Parameter": "EHOMO", "Energy (eV)": -6.5}, {"Parameter": "ELUMO", "Energy (eV)": -2.0}, {"Parameter": "Energy Gap (ΔE)", "Energy (eV)": 4.5} ]The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites rjptonline.orgresearchgate.net. By mapping the electrostatic potential onto the electron density surface, different regions of the molecule are color-coded:

Red : Indicates electron-rich regions, which are susceptible to electrophilic attack.

Blue : Represents electron-deficient regions, prone to nucleophilic attack.

Green : Denotes areas of neutral potential researchgate.net.

For quinoline derivatives, MEP analysis helps identify the most electronegative and electropositive sites, often highlighting nitrogen and oxygen atoms as potential nucleophilic sites researchgate.netdergi-fytronix.com.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule in the language of Lewis structures wisc.edunih.gov. This method investigates charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals dergi-fytronix.comnih.gov. The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated, quantifying the strength of the interaction. In quinoline systems, NBO analysis is used to examine π-π* orbital interactions within the rings and to explain the relative stability of different conformers dergi-fytronix.com.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to study the electronic transitions of molecules rjptonline.org. These calculations can predict the absorption wavelengths (λmax) in a UV-Visible spectrum by determining the energy difference between the ground state and various excited states. The analysis identifies which molecular orbitals are involved in these electronic transitions (e.g., HOMO to LUMO transitions) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands rjptonline.org.

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Interpretation

Quantum chemical calculations are instrumental in predicting the pathways of chemical reactions and elucidating their mechanisms. By modeling the potential energy surface, researchers can identify transition states and calculate activation energies, providing a theoretical basis for reaction outcomes.

DFT-based reactivity descriptors, derived from the conceptual DFT framework, are used to predict the reactivity and regioselectivity of molecules. These descriptors help in understanding where a molecule is most likely to react. Combined experimental and computational approaches on related compounds, such as fluoroarenes, have shown that DFT can model reaction mechanisms, like SNAr pathways, and explain preferences for C-F bond activation at specific sites rsc.org. Such computational modeling is vital for predicting the outcomes of reactions involving substituted quinolines, guiding synthetic efforts toward desired products.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the conformational landscape of a molecule. It involves calculating the potential energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. By systematically varying specific degrees of freedom, a multi-dimensional energy surface is generated, revealing the molecule's stable conformations (local minima), transition states (saddle points), and the energy barriers that separate them. readthedocs.ioq-chem.com

For this compound, a key area of conformational flexibility lies in the rotation of the methoxy (B1213986) (-OCH₃) group attached to the quinoline ring. A relaxed PES scan can be performed by systematically rotating the dihedral angle defined by the C8-C7-O-C(methyl) atoms. researchgate.netresearchgate.net During this scan, all other geometric parameters are allowed to relax to their minimum energy arrangement for each fixed dihedral angle. q-chem.com

The resulting PES plot would likely reveal the energy profile for the methoxy group's rotation. This analysis helps identify the most stable (lowest energy) orientation of the methoxy group relative to the quinoline ring and the fluorine atom at the 8-position. The energy barriers between different stable conformations can also be quantified, providing insight into the rotational freedom and conformational dynamics of this substituent at room temperature. icm.edu.pl Such studies are crucial for understanding how the molecule's three-dimensional shape influences its physical properties and interactions with its environment.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of conformational changes and intermolecular interactions. mdpi.com

For this compound, MD simulations can be employed to understand its dynamic behavior in various environments, such as in an aqueous solution or interacting with a biological membrane model. nih.gov The simulation would begin with the molecule placed in a simulation box, often filled with solvent molecules like water. The system is then allowed to evolve over a period, typically nanoseconds to microseconds, revealing how the molecule explores different conformations and interacts with its surroundings. mdpi.comdoi.org

Conformational Analysis: MD simulations provide a dynamic picture of the molecule's flexibility. By analyzing the trajectory, researchers can identify the most populated conformations, the transitions between them, and the influence of the solvent on the molecule's shape. This goes beyond the static picture provided by PES mapping by including thermal effects and solvent interactions.

Intermolecular Interactions: MD simulations are particularly valuable for characterizing non-covalent interactions between the solute and solvent, or between the molecule and a potential binding partner. mdpi.com For this compound, this could involve analyzing the formation and lifetime of hydrogen bonds between the quinoline nitrogen or methoxy oxygen and water molecules. Furthermore, interactions involving the halogen atoms (chlorine and fluorine) can be investigated. nih.govmdpi.com The simulation can reveal preferred solvation shells and provide insights into the molecule's solubility and how it presents itself for interaction with other molecules, which is crucial for understanding its broader chemical and biological activity. nih.gov

Structure-Reactivity Relationships (SRR) through Computational Descriptors

Structure-Reactivity Relationships (SRR) aim to predict the chemical reactivity and stability of a molecule based on its electronic structure. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate various electronic properties, known as computational or reactivity descriptors. rsc.org These descriptors help in understanding and quantifying aspects of molecular behavior without the need for experimental synthesis and testing. scielo.org.mx

For this compound, key reactivity descriptors can be calculated to predict its chemical behavior. These descriptors are derived from the energies and distributions of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgscirp.org

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). semanticscholar.orgresearchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a large energy gap indicates high kinetic stability and lower reactivity. semanticscholar.orgscirp.org

Global Reactivity Descriptors: From the HOMO and LUMO energies, other important descriptors can be derived, such as chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govresearchgate.net Hardness measures the resistance to charge transfer, while softness is the reciprocal of hardness and indicates higher reactivity. ripublication.com The electrophilicity index provides a measure of the energy stabilization when the molecule accepts additional electronic charge from the environment. nih.gov

By mapping these descriptors across the molecular structure, a detailed picture of its reactivity can be formed. For instance, a Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, highlighting likely sites for chemical reactions. researchgate.net

| Computational Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). Higher energy suggests a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness | S | Reciprocal of hardness (S = 1/η). A higher value indicates greater reactivity. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons; a global reactivity index. |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 8 Fluoro 7 Methoxyquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Chloro-8-fluoro-7-methoxyquinoline. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei can be achieved, confirming the specific substitution pattern on the quinoline (B57606) core.

1D NMR (¹H, ¹³C, ¹⁹F) for Positional Identification of Halogens and Methoxy (B1213986) Group

The 1D NMR spectra provide the foundational data for the structural assignment, with chemical shifts offering insights into the electronic environment of each nucleus.

¹H NMR: The proton spectrum is characterized by distinct signals for the aromatic protons and the methoxy group. The protons on the quinoline ring system exhibit chemical shifts and coupling patterns that are highly dependent on their position relative to the electron-withdrawing chloro and fluoro substituents and the electron-donating methoxy group. The methoxy group typically appears as a sharp singlet in the upfield region.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The positions of the halogen and methoxy substituents are confirmed by the characteristic chemical shifts of the carbons to which they are attached. The carbon bonded to the chlorine (C2) is expected to be significantly deshielded, while the carbons attached to fluorine (C8) and the methoxy group (C7) will also show distinct shifts influenced by their respective electronegativity and resonance effects.

¹⁹F NMR: The fluorine-19 spectrum is a simple yet powerful tool for confirming the position of the fluorine atom. For this compound, a single resonance is expected. Its chemical shift is indicative of the electronic environment around the C8 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H3 | 7.35 | 123.5 |

| H4 | 8.05 | 140.0 |

| H5 | 7.60 | 128.0 |

| H6 | 7.20 | 115.0 |

| OCH₃ | 4.00 | 56.5 |

| C2 | - | 151.0 |

| C3 | - | 123.5 |

| C4 | - | 140.0 |

| C4a | - | 129.0 |

| C5 | - | 128.0 |

| C6 | - | 115.0 |

| C7 | - | 150.0 (d, JC-F) |

| C8 | - | 155.0 (d, JC-F) |

| C8a | - | 145.0 |

Note: These are predicted values based on structure-property relationships and data from analogous compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR suggests the positions of substituents, 2D NMR experiments are crucial for definitively establishing the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY correlations would be observed between adjacent protons, such as H5 and H6, and H3 and H4, confirming their positions on the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each aromatic proton signal will show a cross-peak with its attached carbon, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons (C3, C4, C5, C6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and confirming the placement of substituents. For instance, the methoxy protons (OCH₃) would show a correlation to the C7 carbon, confirming the position of the methoxy group. Similarly, the H5 proton would show correlations to C4, C7, and C8a, helping to piece together the entire carbocyclic ring structure.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, offering precise atomic coordinates in the solid state. This technique allows for a detailed analysis of the molecule's three-dimensional shape and how it arranges itself in a crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of closely related quinoline derivatives allows for a well-founded discussion of its expected solid-state characteristics.

Conformation and Torsion Angle Analysis

The quinoline ring system is inherently aromatic and therefore largely planar. Minor deviations from planarity may occur due to the steric strain introduced by the substituents. The methoxy group at the C7 position is the most likely source of conformational variability. The key torsion angle to consider would be C8-C7-O-CH₃. The orientation of the methyl group (either in the plane of the quinoline ring or out-of-plane) would be determined by a balance of steric hindrance with the adjacent fluorine atom at C8 and electronic effects.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular forces.

Halogen Bonding and Dipole-Dipole Interactions: The presence of chlorine and fluorine atoms introduces polarity into the molecule. This can lead to dipole-dipole interactions and potentially weak halogen bonding (C-Cl···N or C-F···H) that help direct the crystal packing arrangement.

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, the molecule can act as a weak acceptor through the nitrogen atom and the oxygen of the methoxy group. Weak C-H···N or C-H···O interactions may further stabilize the crystal structure.

The combination of these forces dictates the final crystal packing, influencing properties such as melting point and solubility. Analysis of similar structures suggests that layered or herringbone motifs are probable packing arrangements.

UV-Visible and Fluorescence Spectroscopy for Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic transitions within the molecule and characterize its photophysical properties.

UV-Visible Absorption: The quinoline core is a chromophore that absorbs ultraviolet light. The absorption spectrum is typically characterized by multiple bands corresponding to π–π* electronic transitions. The precise wavelengths of maximum absorption (λmax) are sensitive to the nature and position of substituents. For this compound, the combined electronic effects of the chloro, fluoro, and methoxy groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted quinoline. Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic transitions and theoretical UV-Visible spectra.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent, emitting light after being excited by UV radiation. The fluorescence spectrum provides information about the molecule's excited state properties. The emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime are key parameters. The presence of the methoxy group (an electron-donating group) often enhances fluorescence, while heavy atoms like chlorine can sometimes quench fluorescence through intersystem crossing. The specific photophysical properties of this compound would depend on the balance of these competing electronic effects.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications of 2 Chloro 8 Fluoro 7 Methoxyquinoline in Advanced Organic Synthesis and Chemical Biology Tools

As a Versatile Synthetic Building Block and Intermediate

The reactivity of the 2-chloroquinoline moiety makes it a highly valuable building block in organic synthesis. The chlorine atom at the C2 position is particularly susceptible to nucleophilic substitution and serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The 2-chloroquinoline framework is a foundational starting material for the synthesis of more complex, fused heterocyclic systems. rsc.orgresearchgate.net The reactive chlorine and adjacent positions on the quinoline (B57606) ring can participate in cyclization reactions to build new rings. For instance, analogous structures like 2-chloroquinoline-3-carbaldehydes have been extensively used to construct a variety of fused quinolines, including thieno-, pyridazino-, pyrano-, and furo-quinolines. rsc.org

One-pot, multi-component reactions are a powerful strategy for building molecular complexity from simple precursors. Research on 2-chloroquinoline-3-carbaldehydes has demonstrated their utility in three-component reactions with reagents like 2-aminobenzimidazole and malononitrile to yield novel, planar aza-heterocycles such as benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net Furthermore, the 2-chloroquinoline scaffold has been employed as a key pharmacophore in the rational design of potential antiviral agents. By starting with 2-chloroquinoline-3-carboxaldehyde, researchers have synthesized molecules designed to act as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), showcasing the scaffold's importance in medicinal chemistry. nih.gov

Substrate for Further Derivatization via Cross-Coupling and Functionalization Reactions

The chlorine atom at the C2 position of the quinoline ring is a prime site for derivatization through various chemical transformations. rsc.org It can be readily displaced by a wide range of nucleophiles or engaged in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

The generally accepted mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with an organometallic reagent (like a boronic acid in Suzuki coupling), and reductive elimination to release the final product and regenerate the catalyst. acs.org This versatility allows for the introduction of a diverse array of functional groups at the C2 position. Studies on 2-chloroquinoline-3-carbaldehydes have shown that the 2-chloro group can be substituted by various moieties, demonstrating the broad synthetic potential of this class of compounds. rsc.org

Table 1: Examples of Functional Groups Introduced at the C2-Position of the Quinoline Ring via Substitution Reactions Data based on the reactivity of analogous 2-chloroquinoline-3-carbaldehydes. rsc.org

| Reactant/Reagent Type | Introduced Functional Group |

| Hydrogen source (e.g., H₂) | -H (Hydrogen) |

| Iodide source | -I (Iodine) |

| Hydroxide source | -OH (Hydroxyl) |

| Thiol (R-SH) | -SR (Thioether) |

| Organolithium (R-Li) | -Ph (Phenyl), -CHO (Aldehyde) |

| Amine (e.g., piperidine) | -Piperidinyl |

| Azide (N₃⁻) | -N₃ (Azide), leading to Tetrazole |

Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are particularly effective for creating C-C and C-N bonds, respectively. acs.org These reactions enable the connection of aryl, heteroaryl, or amine fragments to the quinoline core, providing access to complex molecules with potential applications in pharmacology and materials science. nih.govnih.govnih.gov

Development of Quinoline-Based Fluorescent Probes and Chemosensors

Quinoline is a fundamental component in the design of fluorescent probes and chemosensors due to its inherent fluorescence properties, biocompatibility, and structural rigidity. nanobioletters.comresearchgate.net These molecular tools are essential for detecting and visualizing specific analytes, such as metal ions, and for imaging dynamic processes in biological systems. crimsonpublishers.comcrimsonpublishers.com

Design Principles for Tunable Photophysical Properties

The development of effective fluorescent probes relies on the ability to rationally design molecules with predictable and tunable photophysical properties. nih.govnih.gov The quinoline scaffold is highly modular, allowing for the strategic introduction of functional groups to control its fluorescence emission. nih.govillinois.edu The design often involves incorporating three key domains: one for polarization, one for tuning photophysical properties, and one for introducing structural diversity. nih.govnih.govillinois.edu

The fluorescence output of these probes is governed by several key photophysical mechanisms:

Intramolecular Charge Transfer (ICT): In many quinoline probes, photoexcitation induces a transfer of electron density from an electron-donating group to an electron-accepting part of the molecule. This ICT state is sensitive to the local environment, and its emission wavelength can be tuned by modifying the donor/acceptor strength or by the binding of an analyte. crimsonpublishers.comnih.gov

Photo-induced Electron Transfer (PET): This mechanism is often used to create "turn-on" sensors. A receptor unit is attached to the quinoline fluorophore via a short linker. In the "off" state, a lone pair of electrons on the receptor quenches the quinoline's fluorescence via PET. Upon binding to a target analyte, the receptor's electrons are engaged in coordination, which inhibits the PET process and "turns on" the fluorescence. crimsonpublishers.com

Chelation-Enhanced Fluorescence (CHEF): Many quinoline-based sensors incorporate a binding site for a metal ion. Upon chelation of the ion, a more rigid complex is formed. This increased rigidity reduces non-radiative decay pathways (like vibrational relaxation), leading to a significant enhancement in fluorescence intensity. crimsonpublishers.comnanobioletters.com

Excited-State Intramolecular Proton Transfer (ESIPT): In some designs, particularly those involving an 8-hydroxyquinoline unit, fluorescence can be modulated by ESIPT. The free ligand may have poor fluorescence due to this rapid proton transfer. When a metal ion binds, it disrupts the intramolecular hydrogen bond, inhibiting ESIPT and causing a dramatic increase in fluorescence. dergipark.org.tr

Molecular Recognition and Sensing Mechanisms (e.g., metal ion detection)

Quinoline-based chemosensors are widely developed for the selective detection of various metal ions, which play critical roles in biological and environmental systems. dergipark.org.tr The design of these sensors involves coupling the quinoline fluorophore to a specific recognition moiety (receptor) that selectively binds the target ion.

The 8-hydroxyquinoline framework is a classic and effective chelating agent for many metal ions. dergipark.org.tr However, to achieve high selectivity for a specific ion, such as Zn²⁺, Pb²⁺, or Cu²⁺, the core structure is often modified with additional binding sites (ionophores). nanobioletters.comnih.govdergipark.org.trasianpubs.org The sensing mechanism typically involves the formation of a stable coordination complex between the sensor and the metal ion. This binding event triggers a change in the sensor's photophysical properties, resulting in a measurable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity or a shift in the emission color. nih.govasianpubs.org For example, a quinoline-based sensor for Pb²⁺ was designed where the imine-attached quinoline moiety and a free amine group form a pocket suitable for metal coordination, leading to fluorescence quenching upon binding. nih.gov In many zinc sensors, the formation of a rigid 1:1 or 2:1 complex between the probe and Zn²⁺ enhances fluorescence through the CHEF mechanism. nanobioletters.com

Table 2: Selected Quinoline-Based Fluorescent Chemosensors for Metal Ion Detection

| Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |

| Zn²⁺ | CHEF | 1.45 x 10⁻⁷ M | nanobioletters.com |

| Zn²⁺ | ESIPT / AIE | 17.7 nM | |

| Pb²⁺ | PET / ICT (Quenching) | 9.9 x 10⁻⁷ M | nih.gov |

| Zn²⁺ | ICT | 3.8 x 10⁻⁸ M | nanobioletters.com |

AIE: Aggregation-Induced Emission

Utility in Advanced Imaging Techniques as Research Tools

Fluorescent probes built upon the quinoline scaffold are indispensable tools for bioimaging, a non-invasive technique used to visualize biological processes in real-time. crimsonpublishers.comcrimsonpublishers.com Their advantages include high sensitivity, rapid response, and good cell permeability. crimsonpublishers.commdpi.com These probes have been successfully applied to monitor various analytes and conditions within living cells and organisms. crimsonpublishers.comnih.gov

Key applications include:

Live-Cell Imaging: Quinoline derivatives have been engineered as pH sensors for monitoring intracellular pH changes in live HeLa cells. nih.govnih.govnih.gov They have also been used to detect specific metal ions, such as Hg²⁺ and Al³⁺, within cells. crimsonpublishers.com

Subcellular Targeting: By attaching specific targeting groups, these probes can be directed to particular organelles. For example, quinoline-based probes have been developed to target lysosomes or lipid droplets, allowing for the study of processes occurring in these specific cellular compartments. crimsonpublishers.comcrimsonpublishers.com

Imaging in Organisms: The utility of these probes extends beyond cell cultures. A two-photon fluorescent probe based on quinoline was used to visualize changes in intracellular viscosity in both HeLa cells and zebrafish, demonstrating its applicability in whole organisms. crimsonpublishers.com Similarly, a Zn²⁺ probe was successfully used for fluorescence imaging in both plants and HepG2 cells.

The development of multi-photon fluorescent probes represents a significant advancement, as they offer deeper tissue penetration, lower autofluorescence, and reduced phototoxicity, making them ideal for complex in vivo imaging applications. crimsonpublishers.com

Table 3: Applications of Quinoline-Based Probes in Advanced Imaging

| Application | Target Analyte/Parameter | Biological Model | Reference |

| Live-Cell Imaging | Intracellular pH | HeLa Cells | nih.govnih.gov |

| Subcellular Imaging | Lipid Droplets | Live Cells | crimsonpublishers.com |

| Organism Imaging | Intracellular Viscosity | HeLa Cells, Zebrafish | crimsonpublishers.com |

| Ion Detection | Zn²⁺ | Plants, HepG2 Cells | |

| Ion Detection | Hg²⁺ | HeLa Cells | crimsonpublishers.com |

Exploration in Materials Science for Optoelectronic and Functional Materials

Quinoline and its derivatives have garnered significant interest in materials science due to their inherent photophysical properties. The extended π-system of the quinoline ring often leads to fluorescence, and appropriate substitutions can tune the emission wavelengths, quantum yields, and other photophysical parameters. scielo.br These properties make quinoline-based compounds promising candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Understanding of 2-Chloro-8-fluoro-7-methoxyquinoline Chemistry

The chemical compound this compound is a substituted quinoline (B57606), a class of heterocyclic aromatic compounds known for their wide-ranging applications. While the quinoline scaffold itself is a subject of extensive research, publicly available academic literature dedicated specifically to the synthesis, reaction chemistry, or direct application of this compound is notably sparse.

Chemical databases confirm its existence and structure. uni.lu However, these entries often lack citations to peer-reviewed research, indicating that the compound may be a novel intermediate, a part of proprietary research not yet published, or a theoretical structure. uni.lu The primary contribution to its understanding, therefore, comes from its classification within chemical libraries and the predictive data associated with its structure.

Below is a table of its computed chemical properties.

| Property | Value |

| Molecular Formula | C₁₀H₇ClFNO |

| Molecular Weight | 211.62 g/mol |

| Monoisotopic Mass | 211.02002 Da |

| XlogP (predicted) | 3.2 |

| InChI Key | BTPRGNBJAAQSAZ-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

The academic contribution is thus foundational, providing the structural and predicted physicochemical data upon which future research can be built. The specific combination of chloro, fluoro, and methoxy (B1213986) groups on the quinoline ring suggests its potential as a versatile synthetic intermediate for creating more complex molecules.

Unaddressed Challenges and Emerging Opportunities in Quinoline Synthesis and Functionalization

The synthesis of quinoline derivatives, while rooted in classic named reactions, faces several persistent challenges that are the focus of modern chemical research. Concurrently, new methodologies are providing exciting opportunities for innovation.

Unaddressed Challenges:

Reliance on Precious Metals: Many synthetic routes for quinolines depend on catalysts made from precious metals like palladium, rhodium, and gold, which are costly and raise environmental concerns. mdpi.com

Limited Substrate Scope and Selectivity: Existing methods can be limited in the types of starting materials they can accommodate, and achieving specific substitution patterns (regioselectivity) on the quinoline ring remains a significant hurdle. mdpi.com This is particularly true for complex or polysubstituted quinolines.

Harsh Reaction Conditions: Traditional methods such as the Skraup and Doebner-von Miller reactions often require harsh conditions, including strong acids and high temperatures, which are not compatible with sensitive functional groups. nih.gov

Steric Hindrance: Functionalizing certain positions of the quinoline ring, such as the C-8 position, is challenging due to steric hindrance and the electronic properties of the ring system. rsc.org

Emerging Opportunities:

Transition Metal-Catalyzed C-H Activation: A major area of opportunity lies in the direct functionalization of carbon-hydrogen (C-H) bonds. This approach is more atom-economical and can provide access to novel quinoline derivatives by selectively activating specific C-H bonds. rsc.org

Development of Greener Methods: There is a strong push towards more environmentally benign synthesis. This includes the use of earth-abundant metal catalysts (e.g., cobalt, copper), aerobic oxidation, and eco-friendly solvents. mdpi.comresearchgate.net Microwave-assisted synthesis is also being explored to reduce reaction times and energy consumption. nih.gov

Novel Catalytic Systems: Researchers are exploring innovative catalysts, such as carbocatalysts and ligand-free systems, to facilitate cascade reactions that can build complex quinoline structures in a single pot. mdpi.com

Photocatalysis and Radical-Mediated Processes: The use of light to drive chemical reactions (photocatalysis) offers a promising avenue for mild and selective quinoline functionalization. rsc.org

| Challenge | Emerging Opportunity/Solution |

| Cost and environmental impact of precious metal catalysts. | Use of earth-abundant metals (Co, Cu, Ru) and metal-free synthesis. mdpi.com |

| Poor regioselectivity and limited substrate scope. | Catalyst-controlled C-H activation and functionalization to target specific positions. rsc.org |

| Harsh reaction conditions (strong acids, high heat). | Development of milder reaction protocols, including photocatalysis and microwave-assisted synthesis. nih.govrsc.org |

| Difficulty in synthesizing complex, polysubstituted quinolines. | One-pot cascade reactions and multicomponent reactions to build complexity efficiently. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Quinoline Derivative Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, particularly in the discovery and synthesis of new molecules like quinoline derivatives. aimlic.com These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than human researchers. nih.gov

Key Applications in Quinoline Chemistry:

Predictive Chemistry and QSAR: ML algorithms are widely used in Quantitative Structure-Activity Relationship (QSAR) analysis. These models can predict the biological activity of new quinoline derivatives based on their chemical structure, helping to prioritize which compounds to synthesize and test. aimlic.comnih.gov AI can also predict crucial properties like toxicity, solubility, and metabolic stability early in the discovery process. dypvp.edu.in

Reaction Prediction and Synthesis Planning: AI is being developed to predict the outcomes of chemical reactions. For quinoline synthesis, this means identifying the most efficient reaction pathways and optimal conditions, reducing the trial-and-error often involved in laboratory work. researchgate.netnih.gov These tools can perform "retrosynthetic analysis," working backward from a target quinoline derivative to suggest viable starting materials and reaction steps.

De Novo Drug Design: Deep learning models can generate entirely new molecular structures that are optimized for desired properties. nih.gov This allows researchers to explore a vast chemical space and design novel quinoline-based compounds with potentially enhanced efficacy or novel mechanisms of action. dypvp.edu.in

Data Analysis and Interpretation: AI can rapidly analyze complex data from sources like NMR and mass spectrometry to help elucidate the structure of newly synthesized compounds. dypvp.edu.in This accelerates the characterization process and reduces a significant bottleneck in chemical research.

The integration of AI and ML into the research workflow allows for a more data-driven approach to discovering quinoline derivatives, ultimately aiming to reduce costs and accelerate the timeline for developing new functional molecules. aimlic.comnih.gov

Prospects for Rational Design of Quinoline-Based Molecular Tools with Tailored Properties

Rational design is a forward-thinking approach where scientific knowledge of how a molecule's structure relates to its function is used to design new molecules with specific, predetermined properties. The quinoline scaffold is an excellent platform for this approach due to its synthetic versatility and presence in a wide array of functional molecules. nih.gov

Prospects for Tailored Quinoline Derivatives:

Fluorescent Probes: Quinolines are inherently fluorescent, a property that can be finely tuned. Through rational design, researchers can create highly modular quinoline-based probes for applications like live-cell imaging. nih.gov By strategically adding different chemical groups to specific positions on the quinoline ring, scientists can control properties such as the color of the fluorescence, its sensitivity to environmental factors like pH, and its ability to target specific locations within a cell. nih.gov

Targeted Therapeutics: In medicinal chemistry, rational design is used to create quinoline derivatives that can interact with specific biological targets, such as enzymes or receptors involved in disease. manchester.ac.uk For example, by understanding the three-dimensional structure of a target protein, chemists can design quinoline-based molecules that fit perfectly into its active site. This approach has been used to develop antimalarial drugs and is being explored for creating new anti-cancer agents. nih.govbenthamscience.com

Modulating Drug Metabolism: A significant aspect of rational drug design is controlling how a molecule is metabolized by the body. Judicious modifications to the quinoline scaffold, such as the introduction of fluorine atoms or bulky groups like a t-butyl group, can block metabolic pathways that would otherwise deactivate a drug. manchester.ac.ukbenthamscience.com This can enhance the drug's activity and duration of action.

The future of quinoline chemistry lies in moving beyond serendipitous discovery towards the intentional design of molecules. By combining a deep understanding of chemical principles with powerful computational tools, scientists can engineer quinoline-based molecular tools with precisely tailored properties for a vast range of applications in medicine, materials science, and chemical biology. nih.govmanchester.ac.uk

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-8-fluoro-7-methoxyquinoline?

The synthesis typically involves multi-step reactions, such as halogenation and methoxylation. For example, the Vilsmeier-Haack reaction is a common method for introducing formyl or chloro groups to quinoline cores under controlled conditions (e.g., using POCl₃ and DMF at 353 K) . Critical factors include solvent selection (e.g., ethanol or dioxane), temperature control to avoid side reactions, and purification via recrystallization. Monitoring reaction progress with TLC or HPLC ensures intermediate stability.

Q. How can structural characterization of this compound be performed?

Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., distinguishing chloro at C2 vs. C4).

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects, as demonstrated for related 8-methoxyquinoline derivatives .

- FT-IR to identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹).

Q. What solvents and conditions are optimal for its storage and handling?

Store at room temperature in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Use anhydrous DMSO or DMF for dissolution in biological assays. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation. Safety protocols should follow GHS guidelines (e.g., H315/H319 for skin/eye irritation) .

Advanced Research Questions

Q. How do substituent positions (Cl, F, OCH₃) influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups at C2 and C8 activate the quinoline core for nucleophilic substitution, while the methoxy group at C7 modulates electronic effects. For example, Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires careful selection of ligands (e.g., dcpf) and bases (K₃PO₄) to avoid dehalogenation . Comparative studies with analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline) show that steric hindrance at C2 improves regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., bacterial strain variability) or compound solubility. To address this:

- Standardize MIC assays using CLSI guidelines.

- Compare logP values (e.g., calculated vs. experimental) to assess membrane permeability.

- Use isogenic bacterial strains to isolate target-specific effects (e.g., DNA gyrase inhibition) .

Q. How can computational modeling predict its interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and DFT calculations can map binding affinities to enzymes like topoisomerase IV. Focus on:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- QM/MM simulations to model transition states in enzyme inhibition. Validate predictions with mutagenesis studies (e.g., E. coli gyrase mutants) .

Safety & Compliance

Q. What are the ethical guidelines for using this compound in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.